Methyl 2,3-dihydrobenzofuran-5-carboxylate
Overview
Description
Methyl 2,3-dihydrobenzofuran-5-carboxylate (MDBF-5-C) is a heterocyclic compound with a molecular weight of 218.27 g/mol. It is a member of the benzofuran family, which is a class of organic compounds that contain a benzene ring fused to a five-membered ring. MDBF-5-C has numerous applications in the scientific research field, ranging from synthesis to biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques
Methyl 2,3-dihydrobenzofuran-5-carboxylate is involved in various synthesis techniques. For instance, it plays a role in the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, achieved through electrochemical aryl radical generation and cyclization followed by carboxylation of 2-allyloxybromobenzenes (Senboku, Michinishi, & Hara, 2011). Additionally, it is used in the synthesis of furo[2,3-b]pyridines, as demonstrated in a study where 4,5-dibenzoyl-1H-pyrrole-2,3-diones reacted with methyl 5-aminofuran-2-carboxylate (Antonov, Dmitriev, & Maslivets, 2021).
Biological Applications
Methyl 2,3-dihydrobenzofuran-5-carboxylate derivatives have shown potential in biological applications. For example, dihydrobenzofuran lignans derived from it have been evaluated for antitumor activity, exhibiting promising results against leukemia and breast cancer cell lines (Pieters et al., 1999). These lignans represent a new class of antimitotic and potential antitumor agents that inhibit tubulin polymerization.
Antimicrobial Properties
Research has also investigated the antimicrobial properties of compounds derived from methyl 2,3-dihydrobenzofuran-5-carboxylate. For instance, a study on thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate showed significant inhibitory effect against certain Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).
Anti-Inflammatory and Antiangiogenic Effects
In the realm of anti-inflammatory research, a series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds were prepared, with some showing potent anti-inflammatory activity in preliminary screening tests (Hirose, Kuriyama, Kato, & Toyoshima, 1976). Furthermore, synthetic dihydrobenzofuran lignans displayed pronounced antiangiogenic activity in the chorioallantoic membrane assay (Apers et al., 2002).
Synthesis of Dihydrobenzofuran-Based Scaffolds
Methyl 2,3-dihydrobenzofuran-5-carboxylate is also pivotal in synthesizing complex molecular structures. A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans, demonstrating high diastereo- and enantioselectivity, was reported, expanding the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas, Khade, Zhang, & Fasan, 2019).
properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGLJPYOFQPEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384894 | |
Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydrobenzofuran-5-carboxylate | |
CAS RN |
588702-80-1 | |
Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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